molecular formula C10H19NO4 B6211322 (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid CAS No. 259857-57-3

(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid

Cat. No.: B6211322
CAS No.: 259857-57-3
M. Wt: 217.3
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Description

(3R)-4-{[(tert-Butoxy)carbonyl]amino}-3-methylbutanoic acid (CAS: 259857-57-3) is a Boc-protected β-amino acid derivative with a methyl substituent at the 3R position. Its molecular formula is C₁₀H₁₉NO₄, molecular weight 217.26 g/mol, and predicted density 1.081 g/cm³ . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, making the compound a critical intermediate in peptide synthesis and pharmaceutical research. Its stereochemistry and structural features influence its physicochemical properties, such as acidity (predicted pKa ~4.72) and thermal stability (boiling point ~363.2°C) .

Properties

CAS No.

259857-57-3

Molecular Formula

C10H19NO4

Molecular Weight

217.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid typically involves the protection of the amino group of the corresponding amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.

    Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

    N,N’-Diisopropylcarbodiimide (DIC): and : Used in peptide coupling reactions.

Major Products Formed

    Free Amino Acid: Formed after deprotection of the Boc group.

    Peptides: Formed through coupling reactions with other amino acids.

Scientific Research Applications

(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein structure and function.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent at 3-Position Substituent at 4-Position CAS Number Molecular Formula Molecular Weight (g/mol)
(3R)-4-{[(tert-Butoxy)carbonyl]amino}-3-methylbutanoic acid Methyl (R-configuration) -COOH 259857-57-3 C₁₀H₁₉NO₄ 217.26
(3R)-4-((tert-Butoxycarbonyl)amino)-3-benzyl-butanoic acid [] Benzyl -COOH - C₁₇H₂₃NO₄ 313.37
(3R)-3-[(tert-Butoxycarbonyl)amino]-4-(thiophen-3-yl)butanoic acid [] Methyl (R-configuration) Thiophen-3-yl 269726-92-3 C₁₃H₁₈NO₄S 284.35
(3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid [] Methyl (R-configuration) 2,4,5-Trifluorophenyl - C₁₅H₁₇F₃NO₄ 332.30
(2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid [] Hydroxyl -COOH (with N-methyl-Boc) 101759-72-2 C₁₀H₁₉NO₅ 233.26

Key Observations :

  • Electronic Effects : Fluorinated aryl groups () and thiophene () alter electron density, influencing acidity and hydrogen-bonding capacity. For instance, trifluorophenyl substituents enhance lipophilicity and metabolic stability in drug candidates.
  • Stereochemical Complexity: Derivatives like (2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid () exhibit additional functional groups (hydroxyl, methylamino), which may enhance solubility or alter enzyme-binding specificity.

Physicochemical Properties

Property Target Compound 3-Benzyl Analog (Estimated) Thiophene Derivative Fluorinated Analog
Density (g/cm³) 1.081 ~1.15 ~1.25 (due to sulfur) ~1.30 (fluorine effect)
Boiling Point (°C) 363.2 >400 ~375 ~350 (volatility)
pKa 4.72 ~4.5–5.0 ~4.3 (electron-withdrawing) ~4.0 (fluorine effect)

Notable Trends:

  • Lipophilicity : Fluorinated and aryl-substituted analogs exhibit higher logP values, enhancing membrane permeability.
  • Acidity : Electron-withdrawing groups (e.g., thiophene, fluorine) lower pKa, increasing solubility in basic media.

Biological Activity

(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid, commonly referred to as Boc-3-methyl-4-amino-butyric acid, is a chiral amino acid derivative with significant implications in both organic synthesis and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its structure, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C10_{10}H19_{19}NO4_{4}
  • Molecular Weight: 217.26 g/mol
  • CAS Number: 1318257-30-5

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis to protect amines during various chemical reactions. The presence of this protecting group enhances the compound's stability and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. While specific interaction data for this compound may not be extensively documented, similar compounds have been shown to exhibit significant biological activities:

  • Antimicrobial Activity: Compounds with similar structures have demonstrated antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other bacteria .
  • Cytotoxicity: Research indicates that related compounds can exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acidC11_{11}H21_{21}NO5_{5}Contains a hydroxyl group, potentially increasing polarity and solubility
(2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acidC10_{10}H19_{19}NO4_{4}Hydroxyl group present; may exhibit different biological activities
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acidC10_{10}H19_{19}NO4_{4}Structural isomer; potential differences in biological effects due to stereochemistry

Case Studies and Research Findings

  • Antimicrobial Studies : A study involving tetramic acid derivatives showed promising antimicrobial activity against MRSA isolates. Although specific data for this compound is limited, its structural similarities suggest potential for similar bioactivity .
  • Cytotoxicity Evaluation : Research on related compounds has indicated effective inhibition of cancer cell growth. For instance, certain tetramic acids derived from fungi exhibited over 90% inhibition of H460 lung cancer cell line growth at specific concentrations .

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